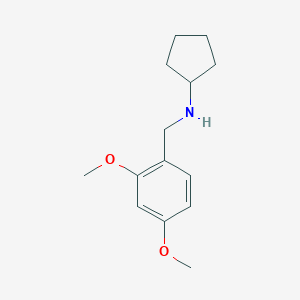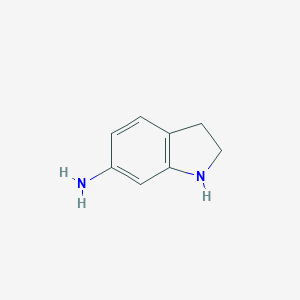![molecular formula C19H20N2O5S B187425 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one CAS No. 5668-30-4](/img/structure/B187425.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound is also known as DNTT, and it has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-nitrobenzylamine to form the corresponding amide. The amide is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has potential applications in scientific research. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its antimicrobial properties, and it has shown activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
5668-30-4 |
|---|---|
Molekularformel |
C19H20N2O5S |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-8-7-13(11-17(16)26-2)9-10-20-18(22)12-27-19(20)14-5-3-4-6-15(14)21(23)24/h3-8,11,19H,9-10,12H2,1-2H3 |
InChI-Schlüssel |
BKQWZTUDYJJDNF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)
![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)